
1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazole ring, a propoxyphenyl group, and a bis(2-chloroethyl)amino group.
Métodos De Preparación
The synthesis of 1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves multiple steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the acetic acid group. The propoxyphenyl group is then attached, and finally, the bis(2-chloroethyl)amino group is introduced through a series of reactions involving chlorination and amination. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer due to its bis(2-chloroethyl)amino group, which is known for its alkylating properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with molecular targets such as DNA and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity .
Comparación Con Compuestos Similares
1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide can be compared with similar compounds such as:
1H-Imidazole-1-acetic acid, 4-(3-nitro-4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: Similar structure but with a nitro group instead of a propoxyphenyl group.
1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: Similar structure but with a methoxy group instead of a propoxyphenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
93637-64-0 |
|---|---|
Fórmula molecular |
C25H29Cl2N5O2 |
Peso molecular |
502.4 g/mol |
Nombre IUPAC |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(4-propoxyphenyl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C25H29Cl2N5O2/c1-2-15-34-23-9-5-21(6-10-23)24-17-31(19-28-24)18-25(33)30-29-16-20-3-7-22(8-4-20)32(13-11-26)14-12-27/h3-10,16-17,19H,2,11-15,18H2,1H3,(H,30,33)/b29-16+ |
Clave InChI |
VSMNHDKEAPANGP-MUFRIFMGSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)N(CCCl)CCCl |
SMILES canónico |
CCCOC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)NN=CC3=CC=C(C=C3)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


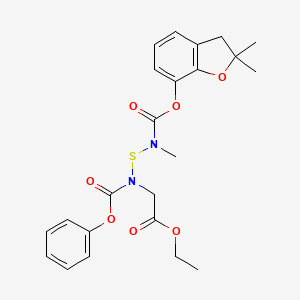

![N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12711320.png)
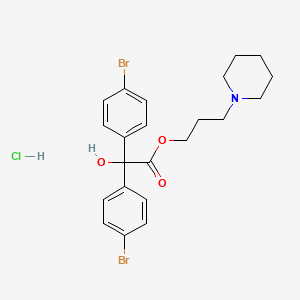
![Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate](/img/structure/B12711344.png)
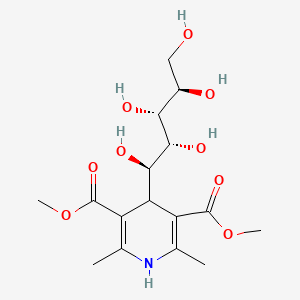
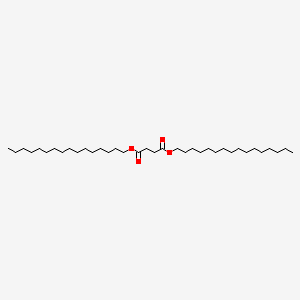
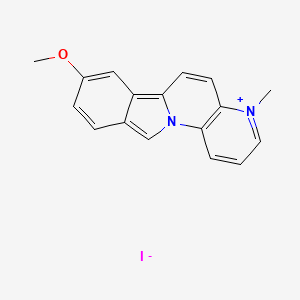
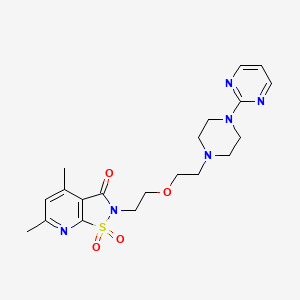
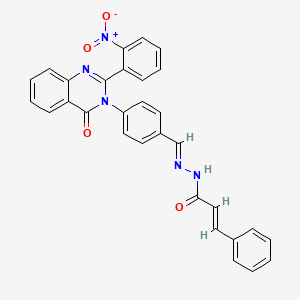
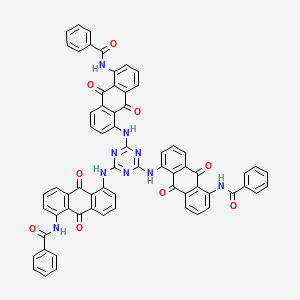


![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride](/img/structure/B12711409.png)
